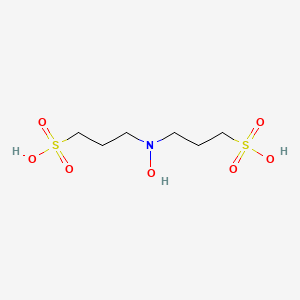
1-(2-Methyl-1,3-dithian-2-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-1,3-dithian-2-yl)butan-1-one is an organic compound characterized by the presence of a dithiane ring and a butanone moiety.
Preparation Methods
The synthesis of 1-(2-Methyl-1,3-dithian-2-yl)butan-1-one typically involves the reaction of 2-methyl-1,3-dithiane with butanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then purified through standard techniques such as distillation or chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
1-(2-Methyl-1,3-dithian-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The dithiane ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the sulfur atoms in the ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(2-Methyl-1,3-dithian-2-yl)butan-1-one has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where its unique structure can be exploited to create novel drug candidates.
Material Science: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1,3-dithian-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The dithiane ring can act as a nucleophile, participating in reactions that form new chemical bonds. The butanone moiety can undergo keto-enol tautomerism, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
1-(2-Methyl-1,3-dithian-2-yl)butan-1-one can be compared with other similar compounds, such as:
2-Methyl-1,3-dithiane: This compound lacks the butanone moiety, making it less versatile in certain synthetic applications.
1-(2-Methyl-1,3-dithian-2-yl)ethanone: Similar in structure but with an ethanone group instead of butanone, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the dithiane ring and butanone moiety, providing a balance of stability and reactivity that is advantageous in various chemical processes .
Properties
CAS No. |
121829-97-8 |
|---|---|
Molecular Formula |
C9H16OS2 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
1-(2-methyl-1,3-dithian-2-yl)butan-1-one |
InChI |
InChI=1S/C9H16OS2/c1-3-5-8(10)9(2)11-6-4-7-12-9/h3-7H2,1-2H3 |
InChI Key |
SMSJWQBXKITXBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1(SCCCS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14279601.png)
![Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-](/img/structure/B14279614.png)

![1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)-](/img/structure/B14279619.png)





![N-[3-(Dimethylamino)propyl]tetracosanamide](/img/structure/B14279651.png)
![[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene](/img/structure/B14279662.png)



